Ethyl 6-cyano-1H-indole-2-carboxylate

Physicochemical characterization Solid-state properties Process chemistry

Ethyl 6-cyano-1H-indole-2-carboxylate (CAS 104291-81-8) is a disubstituted indole building block bearing an electron-withdrawing cyano group at the 6-position and an ethyl ester at the 2-position of the indole nucleus. With a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol, it is supplied as a crystalline solid with a reported melting point of 171 °C and a predicted boiling point of approximately 419 °C.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 104291-81-8
Cat. No. B054647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyano-1H-indole-2-carboxylate
CAS104291-81-8
SynonymsEthyl 6-Cyano-1H-indole-2-carboxylate_x000B_
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
InChIInChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3
InChIKeyIUCDNWPSPSMAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Cyano-1H-indole-2-carboxylate (CAS 104291-81-8): Core Intermediate Profile for Procurement Decisions


Ethyl 6-cyano-1H-indole-2-carboxylate (CAS 104291-81-8) is a disubstituted indole building block bearing an electron-withdrawing cyano group at the 6-position and an ethyl ester at the 2-position of the indole nucleus . With a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol, it is supplied as a crystalline solid with a reported melting point of 171 °C and a predicted boiling point of approximately 419 °C . The compound serves as a strategic intermediate in medicinal chemistry, most notably as the key indole precursor (Compound IV) in the patented Reissert indole synthesis route toward AT-1362, a potent and selective thrombin inhibitor (Ki = 6.7 nM), and as a building block for benzofuran-based mitogen-activated protein kinase phosphatase-1 (MKP-1) inhibitors relevant to diabetes and metabolic disorders [1][2].

Why Generic Substitution Fails for Ethyl 6-Cyano-1H-indole-2-carboxylate: Comparator-Based Differentiation


Although several 6-cyanoindole or indole-2-carboxylate analogs are commercially available, they are not functionally interchangeable with the title compound. The methyl ester homolog (methyl 6-cyano-1H-indole-2-carboxylate, CAS 104291-83-0) differs substantially in its solid-state properties—its melting point of 108–109 °C is approximately 60 °C lower than the 171 °C reported for the ethyl ester, a difference that directly impacts purification by recrystallization, ambient storage stability, and handling during scale-up [1]. More critically, the ethyl ester is the specific intermediate specified in the Reissert indole synthesis pathway documented in patents EP 0918768 / US 6201006, where it undergoes N-alkylation with iodoethane followed by ester reduction to the primary alcohol; substituting the methyl ester would alter the steric and electronic profile of downstream transformations and is not validated in the disclosed synthetic route [2]. The free acid (6-cyano-1H-indole-2-carboxylic acid, CAS 85864-09-1) cannot directly replace the ester in this sequence because the Reissert cyclization product is obtained as the ethyl ester and subsequent N-alkylation requires the ester-protected form; use of the free acid would necessitate additional protection/deprotection steps, reducing step-economy [2]. The evidence below quantifies these points where data are available.

Quantitative Differentiation Evidence for Ethyl 6-Cyano-1H-indole-2-carboxylate Against Closest Analogs


Melting Point Differential: Ethyl Ester (171 °C) vs. Methyl Ester (108–109 °C) – Impact on Purification and Handling

The reported melting point of ethyl 6-cyano-1H-indole-2-carboxylate is 171 °C, compared with 108–109 °C for the methyl ester analog (methyl 6-cyano-1H-indole-2-carboxylate, CAS 104291-83-0) [1]. This ~60 °C difference means the ethyl ester remains a stable crystalline solid under ambient and mildly elevated temperature conditions where the methyl ester may soften or exhibit polymorphic instability, conferring an advantage in recrystallization purification, long-term storage without cold-chain requirements, and weighed dispensing accuracy during multigram scale-up [1].

Physicochemical characterization Solid-state properties Process chemistry

Specified Intermediate in Patented AT-1362 Thrombin Inhibitor Synthesis: Validated Synthetic Role

Ethyl 6-cyano-1H-indole-2-carboxylate is explicitly designated as Intermediate IV in the published synthetic route for AT-1362, an orally active thrombin inhibitor with Ki = 6.7 nM [1][2]. In this route, the compound is prepared via Reissert indole synthesis (Zn/HOAc reductive cyclization of the α-keto ester precursor) and is subsequently N-alkylated with iodoethane/NaH in DMF to yield ethyl 6-cyano-1-ethyl-1H-indole-2-carboxylate, followed by ester reduction to the alcohol, bromination, and Wittig coupling to build the final pharmacophore [1]. Neither the methyl ester homolog nor the free acid appears as a validated substitute in this patent sequence; the ethyl ester is required for compatibility with the subsequent Ca(BH₄)₂-mediated reduction step that converts the ester to the primary alcohol without reducing the cyano group [1].

Thrombin inhibition Reissert indole synthesis Antithrombotic agents

Purity Specification Benchmarking: 97% HPLC with Batch-Specific QC Documentation

Commercially available ethyl 6-cyano-1H-indole-2-carboxylate is supplied at a standard purity of 97% (HPLC), with vendors such as Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC spectra . By comparison, the methyl ester homolog (CAS 104291-83-0) is also offered at 97% purity from the same supplier class, but the ethyl ester's higher melting point provides an orthogonal purity verification handle: any significant contamination that depresses the melting point below ~165 °C can be detected by a simple capillary measurement before committing to a multi-step synthesis, whereas the methyl ester's lower melting range (108–109 °C) offers a narrower window for such a rapid purity check .

Quality control HPLC purity Batch consistency

Building Block for MKP-1 Benzofuran Inhibitors: Unique 6-Cyano Substitution Directing Biological Activity

Ethyl 6-cyano-1H-indole-2-carboxylate serves as the starting material for synthesizing benzofuran-based inhibitors of mitogen-activated protein kinase phosphatase-1 (MKP-1), a target implicated in diabetes, obesity, and insulin resistance . The 6-cyano group is critical to the final pharmacophore: the downstream compound NU-126 [2-((E)-2-(5-cyanobenzofuran-2-yl)vinyl)-1H-indole-6-carbonitrile] retains the 6-cyanoindole motif and demonstrates in vitro inhibition of MKP-1 and VHR, with selectivity over MKP-3, Cdc25B, and PTP1B [1]. Replacing the 6-cyanoindole ethyl ester with an unsubstituted indole-2-carboxylate (e.g., CAS 3770-50-1) would eliminate the cyano group necessary for target engagement, while the 5-cyano regioisomer would redirect the trajectory of the vinyl-benzofuran extension, likely abolishing activity [1]. Quantitative comparative IC₅₀ data for the final inhibitors derived from this building block versus those derived from non-cyano or regioisomeric starting materials have not been disclosed in the public domain; the differentiation rests on the documented retention of the 6-cyanoindole substructure in the active benzofuran inhibitor series [1].

MKP-1 phosphatase Diabetes Benzofuran inhibitors

Ethyl Ester vs. Free Acid: Step-Economy Advantage in Multi-Step Synthetic Sequences

The Reissert indole synthesis directly furnishes the ethyl ester, which is the required form for the subsequent N-alkylation step in the AT-1362 route [1]. If the free acid (6-cyano-1H-indole-2-carboxylic acid, CAS 85864-09-1) were used instead, an additional esterification step would be necessary before N-alkylation, followed by ester hydrolysis or reduction depending on the downstream transformation—adding at minimum one synthetic step (esterification) with its associated yield loss [1]. The free acid also decomposes above 240 °C and exhibits pH-dependent aqueous stability (stable only at pH 4–6), which complicates acidic or basic workup conditions . The ethyl ester, by contrast, is stable under standard storage conditions (room temperature, dry, dark) and is compatible with the Zn/HOAc reductive conditions of the Reissert cyclization without premature hydrolysis [1].

Synthetic efficiency Protecting group strategy Process chemistry

Optimal Procurement and Application Scenarios for Ethyl 6-Cyano-1H-indole-2-carboxylate


Replicating or Scaling the Patented AT-1362 Thrombin Inhibitor Synthetic Route

Ethyl 6-cyano-1H-indole-2-carboxylate is the mandatory Intermediate IV in the Reissert-based synthesis of AT-1362 as disclosed in EP 0918768 / US 6201006 [1]. The compound undergoes N-alkylation with iodoethane, Ca(BH₄)₂-mediated ester reduction to the primary alcohol, bromination with PBr₃, and Wittig coupling to install the pyrrolidine-containing side chain, ultimately yielding AT-1362 (thrombin Ki = 6.7 nM) [1][2]. Procuring the exact CAS 104291-81-8 intermediate ensures fidelity to the validated patent route and avoids the risk of divergent reactivity that could arise from substituting the methyl ester or free acid. This scenario is relevant for CROs, academic medicinal chemistry labs, and pharmaceutical development teams working on orally bioavailable direct thrombin inhibitors.

Synthesis of 6-Cyanoindole-Based MKP-1 Benzofuran Inhibitors for Metabolic Disease Research

As documented by CymitQuimica and Pharmaffiliates, ethyl 6-cyano-1H-indole-2-carboxylate is used as the starting material for constructing benzofuran inhibitors of MKP-1, a dual-specificity phosphatase implicated in diabetes, obesity, and insulin-resistant metabolic disorders [1][2]. The 6-cyano group is retained in the final inhibitor scaffold (e.g., NU-126) and is essential for MKP-1/VHR inhibitory activity [3]. Researchers developing MKP-1-targeted therapeutics should specify the 6-cyano-substituted ethyl ester rather than the unsubstituted indole-2-carboxylate to ensure the pharmacophoric cyano group is present from the initial synthetic step.

Kinase Inhibitor Core Scaffold Construction Requiring 6-Cyano Substitution

Multiple vendor technical sources indicate that ethyl 6-cyano-1H-indole-2-carboxylate serves as a key intermediate for constructing kinase inhibitor core frameworks, where the electron-withdrawing 6-cyano group modulates the electronic properties of the indole ring and can engage in hydrogen-bond or dipole interactions within the ATP-binding pocket [1]. The ethyl ester provides a synthetic handle that can be selectively reduced (e.g., to the alcohol for further functionalization) or hydrolyzed (to the acid for amide coupling) without affecting the cyano group, offering orthogonal reactivity that is not available with the free acid or the simpler 6-cyanoindole (CAS 15861-36-6) [1][2]. This scenario applies to medicinal chemistry teams exploring indole-based ATP-competitive kinase inhibitors where the 6-cyano substituent is a deliberate design element.

Multi-Gram Scale-Up Requiring Robust Solid-State Handling and QC Verification

For process chemistry groups scaling reactions beyond gram quantities, the combination of high melting point (171 °C) and commercially available batch-specific QC documentation (NMR, HPLC, GC) makes ethyl 6-cyano-1H-indole-2-carboxylate a lower-risk procurement choice compared with the methyl ester (mp 108–109 °C) [1][2]. The ~60 °C melting point advantage reduces the likelihood of heat-induced degradation during shipping or storage in non-climate-controlled facilities, and provides a simple orthogonal purity check via melting point determination before committing the entire batch to a multi-step sequence [1][2]. This scenario is pertinent to chemical procurement managers and process chemists evaluating total cost of ownership rather than unit price alone.

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